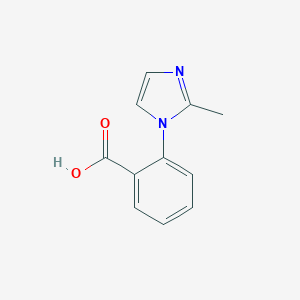

2-(2-Methyl-1H-imidazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOVVVXGESUKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640341 | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159589-71-6 | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159589-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 2 Methyl 1h Imidazol 1 Yl Benzoic Acid and Its Derivatives

Established Synthetic Pathways to the 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Core

The construction of the target molecule fundamentally involves the formation of a crucial C-N bond between the imidazole (B134444) and benzene (B151609) rings. Traditional methods have largely centered on nucleophilic substitution and condensation strategies.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for forming aryl-heterocycle bonds. In this approach, the imidazole ring acts as the nucleophile, attacking an activated aromatic ring. For the synthesis of this compound, this involves the reaction of 2-methylimidazole (B133640) with a benzoic acid derivative bearing a good leaving group at the ortho position.

The reaction is typically facilitated by the presence of strong electron-withdrawing groups on the benzene ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com However, the carboxylic acid group is only moderately electron-withdrawing. Therefore, harsh reaction conditions, such as high temperatures and strong bases, are often necessary. The base (e.g., K2CO3, NaH) deprotonates the 2-methylimidazole, increasing its nucleophilicity.

A common substrate for this reaction would be 2-fluorobenzoic acid or 2-chlorobenzoic acid, with fluorine being a particularly effective leaving group in SNAr reactions. The general mechanism involves two main steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. youtube.com

General Reaction Scheme:

2-methylimidazole + 2-halobenzoic acid → this compound + HX

Challenges in this approach include potential side reactions, such as decarboxylation at high temperatures, and the need for polar, high-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

While classical condensation reactions are fundamental to the synthesis of many heterocyclic systems, their direct application to form the this compound core is less straightforward. Traditional imidazole syntheses, like the Debus-Radziszewski reaction, build the imidazole ring itself from components like an aldehyde, a 1,2-dicarbonyl compound, and ammonia. tandfonline.com

However, the term "condensation" can be viewed more broadly to include copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations. wikipedia.org This reaction is one of the most established methods for N-arylation of imidazoles. In this context, 2-methylimidazole is coupled with 2-halobenzoic acid (typically 2-iodobenzoic acid or 2-bromobenzoic acid) in the presence of a stoichiometric or catalytic amount of copper. wikipedia.orgorganic-chemistry.org

Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and polar solvents. wikipedia.org The reaction mechanism is thought to involve the formation of a copper(I)-imidazolide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the final product. organic-chemistry.org These reactions have historically been essential for creating the C-N linkage when other methods fail, particularly with less reactive aryl halides.

For context, the synthesis of the related benzimidazole (B57391) core often relies on the direct condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. banglajol.info For instance, reacting o-phenylenediamine with acetic acid yields 2-methyl-1H-benzimidazole. banglajol.info While this specific reaction does not produce the target molecule, it illustrates the principle of integrating a key structural component through a condensation pathway.

Advanced Synthetic Strategies for Analogs and Prodrugs

Modern organic synthesis has moved towards more efficient, versatile, and selective methods. For a molecule like this compound, advanced strategies focus on multi-component reactions for rapid library generation and sophisticated catalytic systems for precise bond formation.

Multi-component reactions (MCRs) are powerful tools in drug discovery and organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.com This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation. bohrium.comresearchgate.net

While a specific MCR for the direct synthesis of this compound is not widely reported, the principles of MCRs can be applied to design synthetic routes for its complex derivatives. For example, the Radziszewski imidazole synthesis can be performed as a three-component reaction (dicarbonyl, aldehyde, and ammonium (B1175870) acetate) or a four-component reaction (including a primary amine) to generate highly substituted imidazoles. tandfonline.comrsc.org

A hypothetical MCR could be designed where one of the starting components carries the benzoic acid moiety. For instance, a reaction between a glyoxal (B1671930) derivative, ammonium acetate, 2-formylbenzoic acid, and a primary amine could potentially yield a complex analog. The versatility of MCRs allows for the rapid creation of a library of derivatives by simply varying the starting components. isca.me

Below is a table summarizing common MCRs used for synthesizing imidazole scaffolds, which could be adapted for derivative synthesis.

| MCR Name/Type | Components | Catalyst Example | Key Features |

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Acetic Acid, p-TSA isca.me | Forms 2,4,5-trisubstituted imidazoles. |

| Four-Component Synthesis | 1,2-Dicarbonyl, Aldehyde, Primary Amine, Ammonium Acetate | HBF₄–SiO₂ rsc.org, Zeolites nih.gov | Forms 1,2,4,5-tetrasubstituted imidazoles. |

| Isocyanide-Based MCR | Arylglyoxals, Primary Amines, Carboxylic Acids, Isocyanides | None (Resin-based) | Provides access to diverse substitution patterns. |

The most significant advancements in the synthesis of N-arylimidazoles have come from the development of transition metal-catalyzed cross-coupling reactions. These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional Ullmann condensations.

Copper-Catalyzed Coupling (Ullmann-type): Modern Ullmann reactions utilize catalytic amounts of copper salts (e.g., CuI, Cu₂O) combined with ligands to facilitate the C-N bond formation at lower temperatures (80-120 °C). ub.edunih.gov Ligands such as phenanthrolines, diamines, and amino acids accelerate the reaction by stabilizing the copper catalyst and promoting the key steps of the catalytic cycle. wikipedia.org The coupling of 2-methylimidazole with 2-bromobenzoic acid or 2-iodobenzoic acid is a prime candidate for this approach.

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is another powerful method for C-N cross-coupling. This reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., Xantphos, BINAP) to couple an aryl halide or triflate with an amine or N-heterocycle. While highly effective for many substrates, the N-arylation of imidazoles can sometimes be challenging due to catalyst inhibition by the imidazole nitrogen. However, careful selection of the ligand, base, and reaction conditions can lead to successful coupling. acs.org

The following table compares various catalytic systems used for the N-arylation of imidazoles with aryl halides.

| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Substrate |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-140 | Aryl Iodides |

| Cu₂O | Salicylaldoxime | Cs₂CO₃ | Dioxane | 110 | Aryl Bromides |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene (B28343) | 80-110 | Aryl Bromides/Triflates |

| CuI | N,N-Dimethyl Glycine | K₃PO₄ | DMSO | 90 | Aryl Iodides |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is crucial for environmental sustainability. researchgate.net The synthesis of this compound and its derivatives can be made more environmentally friendly by adopting several strategies.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF and toluene with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce environmental impact. tandfonline.com

Solvent-Free Reactions: Performing reactions under solvent-free or neat conditions minimizes waste and can sometimes accelerate reaction rates. asianpubs.org For example, MCRs for imidazole synthesis have been successfully conducted under solvent-free heating. nih.gov

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound can often reduce reaction times from hours to minutes, thereby saving energy.

Use of Reusable Catalysts: Employing heterogeneous or recyclable catalysts is a cornerstone of green chemistry. Zeolites, for instance, have been used as reusable catalysts for the synthesis of tetrasubstituted imidazoles, offering high yields and easy separation. nih.gov

Bio-catalysts: The use of natural, biodegradable catalysts is a growing area of interest. For example, citric acid from lemon juice has been effectively used as a bio-catalyst for the three-component synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net

The table below highlights several green chemistry approaches applicable to imidazole synthesis.

| Green Strategy | Example Application | Advantages |

| Bio-catalyst | Lemon juice (citric acid) for three-component imidazole synthesis researchgate.net | Inexpensive, non-toxic, biodegradable, readily available. |

| Reusable Catalyst | ZSM-11 zeolite for four-component imidazole synthesis nih.gov | High yields, catalyst can be recovered and reused multiple times. |

| Green Solvent | Ionic liquids as both solvent and catalyst tandfonline.com | Low vapor pressure, recyclable, can enhance reaction rates. |

| Solvent-Free Conditions | Heating a mixture of reactants without solvent asianpubs.org | Reduces waste, simplifies workup, high atom economy. |

Solvent-Free Synthetic Protocols

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and simplify product purification. ias.ac.in While specific, detailed protocols for the solvent-free synthesis of this compound are not extensively documented, general methodologies for analogous N-aryl imidazoles have been successfully established, primarily utilizing microwave irradiation to facilitate the reaction. ias.ac.innih.gov

These protocols typically involve the direct reaction of an imidazole derivative with an aryl halide under solvent-free or solid-supported conditions. nih.gov For the synthesis of the title compound, this would conceptually involve reacting 2-methylimidazole with a 2-halobenzoic acid (such as 2-iodobenzoic acid or 2-fluorobenzoic acid) in the presence of a base (e.g., potassium carbonate) and a copper catalyst. Microwave irradiation provides rapid and efficient heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov The absence of a solvent minimizes waste and can simplify the isolation of the final product. ias.ac.in

Research into microwave-assisted, solvent-free synthesis has demonstrated its effectiveness for a variety of imidazole derivatives. researchgate.net These studies establish a strong precedent for the feasibility of applying such a protocol to the production of this compound.

Atom Economy and Reaction Efficiency Studies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. The primary synthetic route to this compound, the copper-catalyzed Ullmann condensation, is a substitution reaction and is therefore inherently not 100% atom-economical. wikipedia.org

The reaction typically proceeds as follows: C₄H₆N₂ (2-Methylimidazole) + C₇H₅XO₂ (2-Halobenzoic Acid) + Base → C₁₁H₁₀N₂O₂ (Product) + Byproducts

The byproducts always include a metal halide salt and water or bicarbonate, meaning a significant portion of the reactant mass is not incorporated into the final product. For instance, in a reaction between 2-methylimidazole and 2-iodobenzoic acid using potassium carbonate as the base, the theoretical atom economy is less than 50%.

Modern advancements have drastically improved the efficiency of this transformation:

Catalyst Loading : The move from stoichiometric copper to catalytic amounts (typically 1-10 mol%) of copper salts (e.g., CuI, Cu₂O) has been a major step forward. mdpi.com

Ligand Acceleration : The introduction of ligands, such as diamines and phenanthrolines, can stabilize the copper catalyst, enabling the reaction to proceed under much milder conditions (sometimes even at room temperature) and with greater substrate scope. ub.edu

Milder Conditions : Modern protocols often run at significantly lower temperatures (80-120 °C), reducing energy consumption and the formation of thermal decomposition byproducts. nih.gov

Improved Yields : The combination of effective catalysts and ligands consistently leads to higher isolated yields of the desired N-arylated product.

These improvements in reaction efficiency—higher yields, lower energy input, reduced catalyst loading, and shorter reaction times—contribute to a more sustainable and cost-effective synthetic process, even if the theoretical atom economy of the underlying substitution reaction remains unchanged.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical identity and exploring the conformational landscape of organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For the derivative, 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, ¹H NMR spectroscopy in a DMSO-d6 solvent provides definitive structural confirmation. nih.gov

The observed chemical shifts and coupling patterns correspond to the expected protons in the structure. For instance, a singlet at 8.044 ppm is characteristic of the imidazole (B134444) ring proton, while the aromatic protons of the benzoic acid moiety appear as multiplets between 7.263 and 7.782 ppm. nih.gov The methyl group attached to the imidazole ring is identified by a singlet at 2.320 ppm. nih.gov The remaining signals correspond to the propan-2-yloxy linker, confirming the connectivity of the molecular fragments. nih.gov

¹H NMR Spectroscopic Data for 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.044 | s | Imidazole H |

| 7.782–7.756 | m | Ar H |

| 7.639–7.595 | m | ArH |

| 7.295–7.263 | m | Ar H |

| 5.397–5.334 | m | CH |

| 4.650–4.421 | m | CH₂ |

| 2.320 | s | Imidazole CH₃ |

s = singlet, d = doublet, m = multiplet, Ar = Aromatic

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule and its vibrational modes. For the related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, these methods have been used to identify key structural features. mdpi.com

The FT-IR spectrum of this benzimidazole (B57391) derivative shows characteristic C–H stretching vibrations for the aromatic rings observed at 2919 and 2858 cm⁻¹. mdpi.com Theoretical calculations using Density Functional Theory (DFT) support the assignment of these and other fundamental modes. mdpi.com The vibrational spectra are crucial for confirming the presence of the carboxylic acid and the imidazole/benzimidazole moieties and can offer insights into intermolecular interactions, such as hydrogen bonding, which influence the vibrational frequencies of the involved functional groups.

Single Crystal X-ray Diffraction Studies of 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid and its Derivatives

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies on derivatives provide precise measurements of their molecular geometry. In the crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, the bond lengths and angles are within the normal ranges and align with those observed in similar compounds. nih.gov

For the related derivative 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the C–O bond lengths of the carboxylic acid group are 1.319(3) Å for C1–O1 and 1.216(3) Å for C1–O2, which are within the expected range for such functional groups. nih.gov The N1—C8—C7 bond angle in this molecule is 113.31°. nih.gov

Selected Bond Lengths for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid

| Bond | Length (Å) |

|---|---|

| C1–O1 | 1.319 (3) |

| C1–O2 | 1.216 (3) |

A key conformational feature of this class of compounds is the relative orientation of the imidazole and benzoic acid rings. This is quantified by the dihedral angle between the mean planes of the two ring systems.

For 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, the dihedral angle between the benzene (B151609) and imidazole rings is 34.93(10)°. nih.gov In the case of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the molecule is non-planar, with a significantly larger dihedral angle of 78.04(10)° between the benzimidazole and benzene ring systems. nih.gov Another derivative, 2-(1-(3'-phthalide-yl)-1H-benzoimidazol-2-yl)benzoic acid, shows an almost perpendicular arrangement, with a dihedral angle of 88.4(5)°. nih.gov These variations highlight the conformational flexibility of the linkage between the two ring systems.

Dihedral Angles in Selected Derivatives

| Compound | Dihedral Angle (°) |

|---|---|

| 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid | 34.93 (10) |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | 78.04 (10) |

The solid-state architecture of these compounds is dictated by a network of intermolecular interactions. Hydrogen bonding plays a primary role in defining the crystal packing.

In the crystal of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, molecules are linked into chains by intermolecular O–H···N hydrogen bonds. nih.gov The molecular conformation is further stabilized by an intramolecular C–H···O interaction. nih.gov

Similarly, for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the crystal structure features O–H···N and C–H···O hydrogen bonds that connect the molecules into a one-dimensional framework. nih.gov The packing is further reinforced by C–H···π and π–π stacking interactions, with a centroid–centroid distance of 3.6166(15) Å between adjacent benzimidazole and benzene rings, leading to a complex supramolecular structure. nih.gov

In-Depth Analysis of Intermolecular Interactions in this compound Through Hirshfeld Surface Analysis

A critical examination of the crystal structure of this compound, facilitated by Hirshfeld surface analysis, offers profound insights into the nature and quantification of intermolecular interactions that govern its supramolecular architecture. This computational tool allows for a detailed exploration of close contacts between neighboring molecules, providing a quantitative breakdown of the various forces at play.

Hirshfeld surface analysis is a powerful method used to partition crystal space into molecular volumes, enabling the visualization and quantification of intermolecular interactions. The surface is generated based on the electron distribution of a molecule, and various properties can be mapped onto this surface to highlight different aspects of the molecular environment.

For a comprehensive understanding, several key descriptors are mapped onto the Hirshfeld surface. The normalized contact distance (d_norm) is particularly informative, as it highlights regions of significant intermolecular contact. Negative d_norm values, typically colored red, indicate contacts shorter than the van der Waals radii, signifying strong interactions such as hydrogen bonds. Positive values, colored blue, represent contacts longer than the van der Waals radii, while white areas denote contacts of van der Waals separation.

The shape index and curvedness are other valuable descriptors. The shape index provides information about the local topology of the surface, with red and blue triangles indicating concave and convex regions, respectively. This is particularly useful for identifying π-π stacking interactions. Curvedness, on the other hand, delineates the degree of curvature on the surface, which can help in distinguishing between flat and curved areas, often corresponding to planar and non-planar regions of the molecule.

The quantification of intermolecular interactions is presented through a breakdown of the percentage of the Hirshfeld surface area corresponding to different atomic contacts. This provides a clear and concise summary of the dominant forces within the crystal structure. The table below would typically detail the contributions of various interactions, such as hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) contacts, to the total Hirshfeld surface area.

| Intermolecular Contact | Contribution (%) |

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

Detailed Research Findings

A thorough review of available scientific literature and crystallographic databases reveals a lack of specific studies performing Hirshfeld surface analysis on the compound this compound. While research on structurally similar molecules, such as derivatives of benzimidazole and benzoic acid, demonstrates the utility of this technique in elucidating their supramolecular chemistry, the specific quantitative data for the title compound is not present in the public domain.

For instance, studies on related compounds often highlight the prevalence of H···H contacts, which typically comprise the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. C···H/H···C interactions are also significant, often indicative of C-H···π interactions, which play a crucial role in the stabilization of crystal packing. The presence of functional groups capable of hydrogen bonding, such as the carboxylic acid and imidazole moieties in this compound, would be expected to result in prominent O···H/H···O and N···H/H···N contacts, respectively. These would be visualized as distinct spikes in the 2D fingerprint plots and as red regions on the d_norm surface.

Without experimental crystallographic data for this compound, a detailed and accurate Hirshfeld surface analysis cannot be performed. The generation of data tables and a comprehensive discussion of the specific intermolecular interactions for this compound remains contingent upon future crystallographic studies.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Optimized Geometries and Electronic Features

No published DFT studies specifically for 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid were found. Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate parameters like bond lengths, bond angles, dihedral angles, and electronic properties such as HOMO-LUMO energy gaps.

Vibrational Energy Distribution Analysis (VEDA)

Specific VEDA calculations for this compound are not available in the literature. This type of analysis is used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsion of chemical bonds.

Molecular Modeling and Dynamics Simulations

There is no information available regarding molecular modeling or molecular dynamics simulations specifically performed on this compound. These studies would provide insights into the conformational flexibility and intermolecular interactions of the molecule over time.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts)

No theoretical predictions of NMR chemical shifts for this compound have been reported in the literature. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, are valuable for corroborating experimental NMR data and aiding in spectral assignment.

Coordination Chemistry and Metal Organic Frameworks Mofs

2-(2-Methyl-1H-imidazol-1-yl)benzoic acid as a Ligand in Metal Complexation

The presence of two distinct coordinating moieties—the imidazole (B134444) nitrogen and the carboxylate oxygen atoms—allows this compound to bind to metal ions in various ways, leading to the formation of discrete metal complexes and extended coordination polymers.

This compound can exhibit several coordination modes depending on the metal ion, reaction conditions, and the presence of other auxiliary ligands. The primary coordination sites are the N3 atom of the imidazole ring and the oxygen atoms of the deprotonated carboxylate group.

Imidazole Coordination: The imidazole ring typically coordinates to metal centers through its unsubstituted nitrogen atom (N3). This N-donor site is a common feature in the construction of stable coordination polymers. mdpi.com

Carboxylate Coordination: The carboxylate group, upon deprotonation, offers a rich variety of binding modes. It can act as a monodentate ligand, a bidentate chelating ligand (binding to a single metal center), or a bidentate bridging ligand (linking two different metal centers). The bridging modes can be further classified as syn-syn, syn-anti, and anti-anti, influencing the dimensionality and topology of the resulting framework.

Combined Coordination: The ligand can act as a versatile linker by coordinating to metal ions using both the imidazole nitrogen and the carboxylate oxygen atoms. This dual functionality is crucial for building extended, stable frameworks.

Studies on analogous ligands, such as 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, have demonstrated the formation of various coordination geometries around metal centers. For instance, in a zinc-based polymer, the Zn(II) ion adopts a [ZnN₂O₂] tetrahedral geometry, coordinating to two nitrogen atoms from two separate imidazole-containing ligands and two oxygen atoms from two carboxylate ligands. mdpi.com In copper-based systems, coordination environments such as distorted hexahedron [CuN₂O₃] and distorted octahedron [CuN₂O₄] have been observed. mdpi.com These examples highlight the flexible coordination behavior that can be anticipated for this compound.

| Complex (Analogue) | Metal Center | Coordination Geometry | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|---|---|

| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | Zn(II) | [ZnN₂O₂] | Zn–N | 2.0173 | 99.54 - 121.52 | mdpi.com |

| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | Zn(II) | [ZnN₂O₂] | Zn–O | 1.9498 | mdpi.com | |

| [Cu(1,4-bmimb)₀.₅(2,6-PyDC)]n | Cu(II) | [CuN₂O₃] | Cu–N | 1.897 - 1.930 | 80.35 - 102.30 (N-Cu-O) | mdpi.com |

| [Cu(1,4-bmimb)₀.₅(2,6-PyDC)]n | Cu(II) | [CuN₂O₃] | Cu–O | 1.994 - 2.651 | mdpi.com | |

| {[Cu(1,4-bmimb)₀.₅(2-PAC)(HCOO)]·2H₂O}n | Cu(II) | [CuN₂O₄] | Cu–N | 1.968 - 2.027 | 54.95 - 174.30 | mdpi.com |

| {[Cu(1,4-bmimb)₀.₅(2-PAC)(HCOO)]·2H₂O}n | Cu(II) | [CuN₂O₄] | Cu–O | 1.965 - 2.632 | mdpi.com |

The synthesis of metal complexes and coordination polymers involving imidazole-carboxylate ligands is commonly achieved through solvothermal or hydrothermal methods. researchgate.netresearchgate.net These techniques involve heating a mixture of the ligand and a corresponding metal salt (e.g., nitrates, sulfates, or acetates) in a suitable solvent or solvent mixture within a sealed vessel. The choice of solvent, temperature, pH, and metal-to-ligand ratio can significantly influence the final product's structure and dimensionality. For instance, two different coordination polymers based on the isomeric ligand 4-(1H-2-methylimidazol-1-yl)benzoic acid were synthesized with Cu(II) and Co(II) using distinct solvent systems. ingentaconnect.com

The characterization of the resulting materials is crucial to determine their structure and properties. Standard techniques include:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare it with the simulated pattern from single-crystal data.

Infrared (IR) Spectroscopy: Helps to confirm the coordination of the ligand to the metal ion. For example, a shift in the stretching frequency of the carboxylate group (C=O) upon complexation is indicative of its involvement in bonding. nih.gov

Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the complex and the loss of solvent molecules.

Role in the Construction of Coordination Polymers and Metal-Organic Frameworks

The unique structural features of this compound make it an excellent candidate for the rational design and synthesis of coordination polymers and MOFs with tailored architectures and potential applications in areas like catalysis and luminescence. researchgate.net

The construction of extended frameworks is guided by the principles of reticular chemistry, where the geometry of the molecular building blocks (the ligand and the metal node) dictates the topology of the resulting network. The ligand's rigidity, flexibility, and the spatial arrangement of its donor atoms are key factors.

The angular disposition of the imidazole and carboxylate groups on the benzene (B151609) ring in this compound provides a specific directional vector for propagation. By carefully selecting metal ions or metal clusters that offer different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), it is possible to direct the self-assembly process towards desired network dimensionalities (1D, 2D, or 3D). For example, related flexible bis-imidazole ligands have been used to construct structures ranging from 1D chains to complex 3D interpenetrated networks. nih.gov The use of auxiliary ligands with different geometries can also be employed to tune the final structure, as seen in the formation of various frameworks with mixed imidazole and carboxylate linkers. rsc.org

While the primary structure of MOFs is defined by strong metal-ligand coordination bonds, weaker supramolecular interactions play a critical role in the formation and stabilization of the final architecture. nih.govfrontiersin.org These non-covalent forces, including hydrogen bonding and π-π stacking, can link adjacent chains or layers to form robust, higher-dimensional supramolecular networks.

Hydrogen Bonding: The carboxylate oxygen atoms and the imidazole nitrogen atoms are potential hydrogen bond acceptors, while coordinated water molecules or the N-H group of a protonated imidazole can act as donors. In related benzimidazole (B57391) structures, O–H⋯N hydrogen bonds have been shown to connect molecules into chains. nih.gov In coordination polymers, hydrogen bonding between coordinated water molecules and carboxylate oxygen atoms can link 1D or 2D motifs into 3D frameworks. mdpi.comrsc.org

| Complex (Analogue) | Interaction Type | Description | Reference |

|---|---|---|---|

| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | Hydrogen Bonding & π-π Stacking | Z-shaped chains are assembled into a 3D structure through these interactions. | mdpi.com |

| {[Zn₄(BIBP)₄(bdc)₄]}n | C–H⋯O Hydrogen Bonds | Extends a 2D network into a 3D supramolecular framework. | rsc.org |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid (ligand) | O–H⋯N Hydrogen Bonds & π-π Stacking | Forms zigzag chains, giving a supramolecular structure. | nih.govresearchgate.net |

| [Cd(C₈H₇N₄O₂)₂]n | Hydrogen Bonds, C-H···π, & π-π Interactions | These interactions link 1D ladder-like chains into a 3D supramolecular architecture. | nih.gov |

Catalytic Applications of 2 2 Methyl 1h Imidazol 1 Yl Benzoic Acid and Its Metal Complexes

Ligand Design for Homogeneous and Heterogeneous Catalysis

The structure of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid offers several strategic advantages for ligand design in both homogeneous and heterogeneous catalysis. The presence of a nitrogen atom in the imidazole (B134444) ring and the oxygen atoms of the carboxylate group allows for multiple coordination modes with a variety of metal centers. This versatility is a key aspect in the design of catalysts with tailored electronic and steric properties.

In homogeneous catalysis , the solubility and stability of the metal complex are paramount. The design of ligands based on the this compound scaffold can be fine-tuned by modifying the substituents on both the imidazole and benzoic acid moieties. For instance, the introduction of bulky groups can create a specific chiral pocket around the metal center, which is crucial for stereoselective transformations. The electronic properties of the ligand can also be modulated to influence the reactivity of the metal catalyst. For example, electron-donating or electron-withdrawing groups can alter the electron density at the metal center, thereby affecting its catalytic activity.

For heterogeneous catalysis , the ligand can be anchored to a solid support, such as silica or a polymer, to facilitate catalyst recovery and reuse. The carboxylic acid group of this compound provides a convenient handle for immobilization. The design of such heterogeneous catalysts involves ensuring that the active catalytic sites remain accessible to the reactants after immobilization. The porous nature of the support material and the length of the linker used to attach the ligand are critical parameters in this regard. The development of metal-organic frameworks (MOFs) using similar imidazole-carboxylate ligands has shown promise in creating robust and highly active heterogeneous catalysts.

The table below summarizes key design considerations for catalysts based on this compound.

| Catalysis Type | Design Strategy | Key Considerations |

| Homogeneous | Modification of ligand substituents | Steric bulk for selectivity, electronic effects for reactivity, solubility of the complex. |

| Homogeneous | Formation of multinuclear complexes | Cooperative catalysis, unique reaction pathways. |

| Heterogeneous | Immobilization on solid supports | Catalyst stability and recyclability, accessibility of active sites. |

| Heterogeneous | Incorporation into MOFs | High surface area, defined porous structure, potential for shape-selective catalysis. |

Mechanistic Investigations of Catalytic Processes

While specific mechanistic studies on catalytic processes involving this compound are not extensively documented in the literature, insights can be drawn from related imidazole and benzimidazole-based catalytic systems. The imidazole moiety is known to play a crucial role in the catalytic cycle of many enzymes and synthetic catalysts.

In metal-catalyzed reactions, the imidazole nitrogen typically acts as a strong sigma-donor ligand, stabilizing the metal center. The catalytic cycle often involves the coordination of reactants to the metal, followed by one or more transformative steps, and finally, the release of the product. The this compound ligand can influence this cycle in several ways:

Lability of Coordination: The coordination of the carboxylate group can be either monodentate or bidentate, and this flexibility can be important during the catalytic cycle, potentially opening up a coordination site for substrate binding.

Proton Transfer: The non-coordinating nitrogen atom of the imidazole ring can act as a proton shuttle, facilitating proton transfer steps that are often crucial in catalytic reactions such as hydrogenation or hydrolysis.

Electronic Effects: The electronic properties of the ligand, as determined by its substituents, can affect the redox potential of the metal center, which is critical in oxidation and reduction catalysis.

For example, in a hypothetical cross-coupling reaction catalyzed by a palladium complex of this compound, the proposed mechanism would likely involve the standard steps of oxidative addition, transmetalation, and reductive elimination. The role of the ligand would be to stabilize the palladium intermediates and modulate their reactivity to ensure an efficient turnover.

Asymmetric Catalysis Potential

The development of chiral catalysts for enantioselective synthesis is a major goal in modern chemistry. The this compound scaffold is a promising platform for the development of new chiral ligands and organocatalysts. Chirality can be introduced into the ligand in several ways:

Chiral Substituents: Attaching a chiral group to the imidazole or benzoic acid ring can create a chiral environment around the catalytic center.

Atropisomerism: If rotation around the bond connecting the imidazole and benzoic acid rings is restricted, for example, by introducing bulky substituents at the ortho positions, the molecule can exist as stable, non-superimposable mirror images (atropisomers). This axial chirality can be exploited in asymmetric catalysis.

The design of chiral bicyclic imidazole organocatalysts has demonstrated the effectiveness of a rigidified imidazole core in achieving high enantioselectivity in various reactions. acs.orgchinesechemsoc.orgacs.org These catalysts often work by activating the substrate through the formation of a chiral acylimidazolium intermediate. A similar approach could be envisioned for catalysts derived from this compound.

The potential applications in asymmetric catalysis are broad and could include reactions such as:

Asymmetric alkylations

Michael additions

Aldol reactions

Enantioselective acylations

The table below presents hypothetical enantioselective reactions that could be catalyzed by chiral derivatives of this compound, along with the potential role of the catalyst.

| Reaction Type | Potential Chiral Catalyst | Plausible Role of Catalyst |

| Asymmetric Aldol Reaction | Chiral Zinc Complex | Lewis acid activation of the aldehyde and organization of the transition state. |

| Enantioselective Michael Addition | Chiral Organocatalyst Derivative | Formation of a chiral enamine or iminium ion intermediate. |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complex | Creation of a chiral coordination sphere to control the facial selectivity of hydride attack. |

While the direct catalytic applications of this compound are still an emerging area of research, the foundational principles of ligand design and the known reactivity of related imidazole-based catalysts suggest a promising future for this compound in the development of novel and efficient catalytic systems.

Biological Activity and Medicinal Chemistry Investigations

Structure-Activity Relationship (SAR) Studies for Biological Targets

While specific structure-activity relationship (SAR) studies for 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid are not extensively detailed in the available literature, the broader classes of imidazole (B134444) and benzoic acid derivatives have been thoroughly investigated. These studies provide insights into how structural modifications influence biological activity.

For benzoic acid derivatives, the nature and position of substituents on the aromatic ring are critical. iomcworld.com For instance, in some series, strong electron-donating groups on the benzene (B151609) ring enhance biological potency. iomcworld.com SAR investigations of 2,5-substituted benzoic acids as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 revealed that certain substituents, such as a 5-phenethylthio group, significantly contribute to binding affinity. nih.gov The orientation of the benzoic acid's carboxyl group and its ability to form hydrogen bonds are also pivotal for receptor interaction. icm.edu.pl

In the case of benzimidazole (B57391) derivatives, which share structural similarities, SAR studies have shown that substitutions at various positions on the benzimidazole nucleus are crucial for determining the pharmacological outcome. nih.gov For example, in a series of benzimidazole derivatives designed to inhibit Vascular Endothelial Growth Factor (VEGF), a methyl group at the R¹ position was found to be optimal for activity. nih.gov The nature of the substituent at the 2-position of the imidazole or benzimidazole ring often dictates the spectrum of activity, whether it be antiviral, antifungal, or anticancer. nih.gov

Table 1: General Structure-Activity Relationship Observations for Imidazole and Benzoic Acid Derivatives

| Chemical Class | Structural Modification | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| Benzoic Acid Derivatives | Addition of strong electron-donating groups | Can increase potency (e.g., antisickling activity) | iomcworld.com |

| 2,5-Substituted Benzoic Acids | Presence of 5-phenethylthio substituent | Significantly improves binding to Mcl-1/Bfl-1 proteins | nih.gov |

| Benzimidazole Derivatives | Methyl group at R¹ position | Optimal for VEGF inhibition | nih.gov |

Mechanistic Insights into Biological Action

The biological effects of imidazole-containing compounds stem from their ability to interact with and modulate key biological macromolecules and pathways.

Derivatives of imidazole and benzimidazole are known to modulate a wide array of enzymes and receptors. A prominent mechanism, particularly for antifungal azoles, is the inhibition of cytochrome P450 enzymes. researchgate.net Specifically, they target lanosterol (B1674476) 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. oup.comresearchgate.netdrugbank.com

In the context of antiviral research, imidazole compounds have been reported to target viral proteases and other proteins essential for the viral life cycle. researchgate.net Furthermore, related benzimidazole structures have been investigated as multi-kinase inhibitors, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is implicated in cancer proliferation. mdpi.compensoft.net Some imidazole-based scaffolds have also been developed as positive allosteric modulators for neurological targets like the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.org

Table 2: Examples of Enzymes and Receptors Modulated by Related Imidazole Derivatives

| Derivative Class | Target Enzyme/Receptor | Biological Context | Reference(s) |

|---|---|---|---|

| Azole Antifungals | Cytochrome P450 14α-demethylase | Antifungal | oup.comresearchgate.netdrugbank.com |

| Antiviral Imidazoles | Viral Proteases | Antiviral | researchgate.net |

| Benzimidazole Hybrids | Multiple Kinases (e.g., EGFR) | Anticancer | mdpi.compensoft.net |

The modulation of enzymes and receptors by imidazole derivatives leads to the disruption of critical biochemical pathways. The inhibition of ergosterol synthesis is a classic example, which alters the permeability and integrity of the fungal cell membrane, ultimately leading to cell death. drugbank.com This mechanism also affects the synthesis of triglycerides and phospholipids (B1166683) in fungi. drugbank.com Changes in oxidative enzyme activities can lead to the accumulation of toxic levels of hydrogen peroxide within the fungal cell, contributing to cell necrosis. drugbank.com

In cancer research, imidazole derivatives have been shown to interfere with oncogenic signaling pathways. mdpi.com Their mechanisms can include the inhibition of enzymes like topoisomerase IIα and various kinases (e.g., FAK, Aurora kinase), which are crucial for DNA replication and cell cycle progression. nih.gov Some compounds have also been found to stabilize G-quadruplex DNA structures or to directly induce apoptosis through the modulation of proteins in the apoptotic signaling cascade. nih.govmdpi.com

Therapeutic Potential of Related Imidazole-Benzoic Acid Derivatives

The therapeutic potential of imidazole derivatives is vast, with significant research focused on their application as anti-infective agents.

Benzimidazoles, which feature a benzene ring fused to an imidazole, are a cornerstone of antiviral research. researchgate.net This scaffold is present in numerous compounds demonstrating broad-spectrum antiviral activity. researchgate.netproquest.com Research has identified benzimidazole derivatives effective against a wide range of viruses, including Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Coxsackie virus, and Respiratory Syncytial Virus (RSV). researchgate.nettandfonline.comnih.gov

For example, certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against RSV. nih.gov Other novel benzo[d]imidazole heterocycles have been evaluated for their inhibitory effects on viral enzymes such as HIV-1 reverse transcriptase (RT), HCV NS3/4A serine protease, and H1N1 neuraminidase, highlighting them as promising broad-spectrum antiviral agents. ingentaconnect.com

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

| Virus Target | Derivative Type | Finding | Reference(s) |

|---|---|---|---|

| Respiratory Syncytial Virus (RSV) | 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Potent activity with EC₅₀ values as low as 20 nM. | nih.gov |

| Coxsackie B4, Vaccinia Virus | (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones | Selective activity against these viruses. | tandfonline.com |

| HIV-1, HCV, H1N1 | Novel benzo[d]imidazole-based heterocycles | Promising inhibitory activity against viral enzymes (HIV-1 RT, HCV NS3/4A protease, H1N1 NA1). | ingentaconnect.com |

Imidazole derivatives are a major class of clinically used antifungal agents. mdpi.comnih.gov Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity. drugbank.com This class of compounds is effective against a variety of pathogenic fungi, including numerous Candida species and Aspergillus species. oup.comtandfonline.comnih.gov

Studies have shown that structural modifications, such as the introduction of halogen atoms, can lead to potent antifungal activity. oup.com For instance, certain halogenated derivatives exhibit a high degree of activity against multiple clinical strains of Candida. oup.com SAR studies have also identified specific structural motifs, like 1-alkyl-4-(3,4-dichlorophenyl)imidazoles, as being particularly potent antifungal compounds. oup.com The fungistatic effect of imidazoles is well-documented, and they are known to inhibit the transformation of Candida albicans from its yeast form to its more invasive mycelial form. drugbank.comclinmedkaz.org

Table 4: Antifungal Activity of Selected Imidazole Derivatives

| Fungal Target | Derivative Type | Activity/Finding | Reference(s) |

|---|---|---|---|

| Candida spp. | Halogenated imidazole-pyridinecarboxamidrazone derivatives | Good activity, with an MIC₉₀ of 1 mg/L against 33 clinical strains. | oup.com |

| Trichophyton spp. | 1-alkyl-4-(3,4-dichlorophenyl)imidazoles | Among the most active compounds in the series. | oup.com |

| Candida albicans, Aspergillus niger | (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones | Certain compounds were effective at concentrations less than half that of the standard drug fluconazole. | tandfonline.com |

Anticancer Activity of Imidazolyl Benzoic Acid Derivatives

The imidazole ring system is a crucial scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer effects. researchgate.netjchemlett.com The fusion of an imidazole nucleus with a benzoic acid moiety has been explored as a strategy for developing novel antitumor agents. nih.gov Research into a series of novel (2-(substituted phenyl)-4,5-dimethyl-1H-imidazol-1-yl) benzoic acids has demonstrated their potential as anticancer compounds. jchemlett.com

In one study, eight new derivatives were synthesized and evaluated for their in vitro anticancer activity using a trypan blue staining assay on rat spleen cells. researchgate.netjchemlett.com The results indicated that the nature of the substituent on the phenyl ring significantly influenced the cytotoxic activity. jchemlett.com Among the compounds tested, three derivatives, designated D2, D6, and D8, exhibited good anticancer activity. jchemlett.com The remaining five compounds showed weak to moderate activity. jchemlett.com The findings highlighted that (4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acid) is a particularly promising anticancer derivative. researchgate.netjchemlett.com The activity was observed to be concentration-dependent, with an increase in the concentration of the test compounds leading to a higher percentage of tumor cell death. jchemlett.com

| Compound Code | Observed Activity | Remark |

|---|---|---|

| D2 | Good | Demonstrated significant percentage of cell death in assays. |

| D6 | Good | Showed comparatively high anticancer activity. |

| D8 | Good | Identified as one of the most active compounds in the series. |

| Other 5 Derivatives | Weak to Moderate | Showed lower efficacy compared to D2, D6, and D8. |

Other research has also confirmed the anticancer potential of imidazole-containing structures. nih.gov For instance, hybrid molecules combining imidazole with other pharmacophores like 1,2,3-triazole have been synthesized and screened against various human cancer cell lines, including colon (Caco-2, HCT-116), cervical (HeLa), and breast (MCF-7) cancers, with some derivatives showing potent activity. nih.gov

Antiprotozoal and Antihelminthic Properties of Related Benzimidazoles

The benzimidazole scaffold, which is structurally related to imidazolyl benzoic acid, is well-established for its potent antiparasitic properties. fabad.org.trijirt.org Benzimidazole derivatives have been cornerstone drugs in veterinary and human medicine for treating helminth (worm) infections since the 1960s. nih.govresearchgate.net More recently, their efficacy has been demonstrated against protozoan parasites as well. nih.gov

In vitro studies have shown that benzimidazoles are highly active against the protozoan parasites Trichomonas vaginalis and Giardia lamblia. nih.gov Derivatives such as mebendazole, flubendazole, and fenbendazole (B1672488) are particularly potent, with 50% inhibitory concentrations (IC50) ranging from 0.005 to 0.16 µg/mL against these parasites. nih.gov The mechanism of action for benzimidazoles in both helminths and susceptible protozoa is the inhibition of microtubule polymerization through binding to the protein β-tubulin. nih.govresearchgate.net The presence of specific amino acid residues, particularly Phe-200, in the β-tubulin sequence is a strong predictor of benzimidazole susceptibility. nih.gov However, little to no activity was observed against other protozoa like Entamoeba histolytica and Leishmania major in some studies. nih.gov

The antihelminthic activity of this class is robust, with drugs like albendazole (B1665689) and thiabendazole (B1682256) being widely used. fabad.org.tr Research continues into novel benzimidazole derivatives to combat emerging drug resistance. fabad.org.tr A study on newly synthesized benzimidazole substituted 1,3,4-thiadiazole (B1197879) Schiff's bases evaluated their effectiveness against earthworm species Perionyx excavatus and Pheretima posthuma, which serve as models for helminthic infections. fabad.org.tr One compound, PP-4, which contains a 4-nitro electron-withdrawing group, was found to be more potent than the standard drug albendazole in causing paralysis and death of the worms. fabad.org.tr

| Compound | Time for Paralysis (min) | Time for Death (min) | ||

|---|---|---|---|---|

| P. excavatus | P. posthuma | P. excavatus | P. posthuma | |

| PP-4 | 9.10 | 11.10 | 13.22 | 19.00 |

| Albendazole (Standard) | Not Reported | Not Reported | 14.80 | 20.70 |

Computational Biology Approaches

Computational methods, particularly molecular docking, are integral to modern drug discovery for predicting the binding interactions between a small molecule and a target protein receptor. asianpubs.org For the anticancer imidazolyl benzoic acid derivatives, molecular docking investigations were performed using Autodock to elucidate their mechanism of action. researchgate.netjchemlett.com These in-silico studies identified the c-Met kinase as a potential receptor target. jchemlett.com A strong correlation was found between the computational and experimental results; the compounds that showed good in vitro anticancer activity (D2, D6, and D8) also exhibited high docking scores, which correspond to low binding energies and thus more stable binding to the receptor. jchemlett.com

This approach is widely used for related heterocyclic compounds. nih.gov For example, docking studies of novel 1,2-disubstituted benzimidazole compounds have been performed against lung cancer protein (PDB ID: 1M17) and colon cancer antigen proteins (PDB ID: 2HQ6), with some derivatives showing a strong binding affinity of -6.6 kcal/mol. nih.govnih.gov Other studies have docked imidazole and benzimidazole derivatives against the Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy, to predict their inhibitory potential. asianpubs.orgbohrium.com These computational analyses provide valuable insights into the structure-activity relationships and help guide the design of more potent inhibitors. asianpubs.org

Beyond predicting target binding, computational tools are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. nih.gov This in-silico profiling helps to identify molecules with favorable pharmacokinetic and safety profiles early in the drug development process, reducing the likelihood of late-stage failures. nih.gov

For various imidazole and benzimidazole derivatives, ADME/Tox properties have been assessed using web-based platforms like SwissADME and ProTox-II. nih.govresearchgate.net These analyses predict a range of crucial parameters. ADME predictions for some novel imidazole-triazole hybrids suggested that they could be orally active compounds in humans and possess good drug-likeness characteristics. researchgate.net For benzimidazole derivatives, predictions have been made for properties such as aqueous solubility, plasma protein binding, and blood-brain barrier penetration. nih.gov

Toxicity prediction is another critical component, assessing endpoints such as carcinogenicity, mutagenicity, immunotoxicity, and hepatotoxicity. researchgate.netijcrt.org In-silico studies on imidazole derivatives have been used to evaluate these potential liabilities. ijcrt.org By integrating these predictions, researchers can prioritize compounds that not only have high efficacy but also possess a promising safety and pharmacokinetic profile for further development. nih.gov

| Category | Parameter | Description |

|---|---|---|

| Absorption & Distribution | Aqueous Solubility | Predicts how well the compound dissolves in water, affecting absorption. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Assesses the likelihood of the compound crossing into the central nervous system. nih.gov | |

| Plasma Protein Binding | Estimates the extent to which a compound binds to proteins in the blood. nih.gov | |

| Pharmacokinetics | Drug-Likeness | Evaluates the compound's structure against established rules (e.g., Lipinski's rule of five) to predict oral bioavailability. researchgate.net |

| CYP450 Inhibition | Predicts interaction with key metabolic enzymes, indicating potential drug-drug interactions. | |

| Toxicity | Hepatotoxicity | Predicts the potential for the compound to cause liver damage. researchgate.net |

| Carcinogenicity | Assesses the potential of the compound to cause cancer. ijcrt.org | |

| Mutagenicity | Predicts if the compound can induce genetic mutations. ijcrt.org |

Applications in Materials Science

Development of New Materials and Coatings

While specific research on 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid for coatings is limited, the broader class of imidazole (B134444) and benzimidazole (B57391) derivatives has been explored for creating protective materials. For instance, related benzimidazole-based compounds have been investigated as corrosion inhibitors for metals like aluminum. These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosion. The presence of both the imidazole ring and a carboxylic acid group in this compound suggests its potential utility in forming robust, self-assembling protective films on various substrates.

Supramolecular Assembly in Material Design

Supramolecular assembly, which involves the organization of molecules through non-covalent interactions, is a powerful tool in material design. Compounds containing both carboxylic acid and imidazole or benzimidazole moieties are known to be excellent building blocks for creating complex supramolecular networks. nih.gov The carboxylic acid group can form strong hydrogen bonds, while the imidazole ring can participate in hydrogen bonding, π–π stacking, and coordination with metal ions.

In related compounds, such as 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the interplay of O—H⋯N and C—H⋯O hydrogen bonds, along with π–π interactions, leads to the formation of one-dimensional frameworks and more complex supramolecular structures. nih.gov This capacity for self-assembly is crucial for designing materials with tailored properties, such as porosity, and for applications in areas like crystal engineering and the development of metal-organic frameworks (MOFs). nih.gov

Electrochemical Properties in Functional Materials

The electrochemical behavior of imidazole-based compounds is of significant interest for developing functional materials used in sensors, batteries, and fuel cells. The imidazole ring is electrochemically active, and its properties can be tuned by the substituents. Studies on imidazole-based ionic liquids and polymers have shown their potential as proton conductors in fuel cell membranes. electrochemsci.orgresearchgate.net

The electrochemical properties of imidazole and its derivatives are influenced by factors such as the electron density on the aromatic ring and the length of alkyl chains if present. researchgate.net While direct electrochemical studies on this compound are not widely reported, the general behavior of related structures suggests it could be a valuable component in designing new electroactive materials.

Photocatalytic Applications

Imidazole-based materials, particularly zeolitic imidazole frameworks (ZIFs) and other metal-organic frameworks (MOFs), have emerged as promising candidates for photocatalysis. researchgate.net These materials can be used for degrading organic pollutants and in clean energy production due to their unique structural properties, light absorption capabilities, and ability to facilitate charge separation. researchgate.netrsc.org

The photocatalytic activity of these materials can be enhanced through various strategies, including surface modifications and the creation of composites. researchgate.net For example, imidazole-based MOFs have been successfully used as heterogeneous photocatalysts for the visible-light-driven reduction of CO₂. nih.gov The presence of the imidazole moiety in this compound makes it a potential ligand for the synthesis of novel photocatalytically active MOFs.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies

The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid and its derivatives is poised to benefit from the adoption of modern synthetic techniques that offer improvements in efficiency, yield, and environmental impact over traditional methods.

Future research will likely focus on microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.gov The application of microwave irradiation to the synthesis of imidazole (B134444) derivatives can lead to more efficient and environmentally friendly protocols. researchgate.netias.ac.in For instance, microwave-assisted cyclization reactions could provide a rapid and high-yielding route to the imidazole core of the target molecule.

Another promising avenue is the implementation of continuous-flow chemistry . This approach offers several advantages over batch processing, including enhanced safety, better process control, and scalability. researchgate.net A continuous-flow system for the synthesis of this compound could involve the sequential introduction of reagents into a microreactor, allowing for precise control over reaction conditions and facilitating in-line purification. nih.govuc.pt This would be particularly advantageous for large-scale production.

The development of novel catalytic systems, including the use of nanoparticles, also represents a significant area of future research. researchgate.net These catalysts could offer higher activity and selectivity, leading to more efficient and sustainable synthetic processes.

| Synthetic Methodology | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, greener chemistry |

| Continuous-Flow Chemistry | Enhanced safety, scalability, precise process control |

| Novel Catalytic Systems | Higher activity and selectivity, sustainability |

Advanced Spectroscopic and Imaging Techniques for Characterization

While standard spectroscopic techniques are routinely used to characterize this compound, future research will increasingly employ more advanced methods to gain deeper insights into its structure, dynamics, and interactions.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for obtaining detailed vibrational information from molecules adsorbed on nanostructured metal surfaces. nih.govresearchgate.netacs.org SERS could be utilized to study the orientation and interaction of this compound with surfaces, which is crucial for applications in catalysis and sensor development. bohrium.comnih.gov This technique can provide valuable information on the biochemical changes induced by imidazole derivatives in biological systems. bohrium.com

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers a means to characterize the compound in its solid form, providing information on its crystal packing and intermolecular interactions. acs.orgtandfonline.comnih.gov Advanced solid-state NMR experiments can elucidate the details of hydrogen bonding and other non-covalent interactions that govern the supramolecular architecture of the compound. acs.org This is particularly relevant for understanding its physical properties and for the design of crystalline materials.

These advanced techniques, in combination with conventional methods, will provide a more complete picture of the physicochemical properties of this compound and its derivatives. mdpi.comiucr.org

Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental studies is becoming increasingly important in chemical research. For this compound, this integrated approach can accelerate the discovery and development of new applications.

Density Functional Theory (DFT) calculations can be used to predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties. researchgate.netiucr.orgnih.gov These theoretical predictions can be compared with experimental data from techniques like FT-IR, Raman, and NMR spectroscopy to validate the computational models and provide a deeper understanding of the molecule's behavior. mdpi.combohrium.com DFT studies can also be employed to investigate reaction mechanisms and to design new synthetic routes. nih.gov

Molecular docking simulations are a valuable tool for predicting the binding interactions of a molecule with a biological target, such as a protein or enzyme. mdpi.comjchemrev.com By combining molecular docking with experimental biological assays, researchers can identify potential therapeutic targets for derivatives of this compound and guide the design of more potent and selective drug candidates. nih.gov This integrated approach allows for a more rational and efficient drug discovery process. mdpi.comresearchgate.net

| Integrated Approach | Application |

| DFT and Spectroscopy | Validation of molecular structure and properties |

| Molecular Docking and Bioassays | Identification of therapeutic targets and drug design |

| Computational and Synthetic Chemistry | Prediction of reaction outcomes and design of new synthetic routes |

Multifunctional Material Development

The unique chemical structure of this compound makes it an attractive building block for the development of multifunctional materials with tailored properties.

The presence of both a carboxylic acid and an imidazole group allows this molecule to act as a versatile ligand for the construction of metal-organic frameworks (MOFs) . By coordinating with various metal ions, it can form porous materials with potential applications in gas storage, separation, and catalysis. The specific substitution on the imidazole ring can be used to tune the properties of the resulting MOFs.

Furthermore, this compound can be used as a monomer for the synthesis of bioactive polymers . elsevierpure.comresearchgate.net The imidazole moiety can impart biological activity, while the benzoic acid group provides a site for polymerization. nih.govsemanticscholar.org These polymers could find applications in areas such as drug delivery, tissue engineering, and antimicrobial coatings. The imidazole ring is a key component in many biological structures and its incorporation into polymers can lead to materials with unique biological interactions. researchgate.net

Targeted Drug Design and Delivery Systems for Biologically Active Derivatives

The imidazole scaffold is a well-established pharmacophore found in numerous approved drugs. elsevier.com This makes derivatives of this compound promising candidates for the development of new therapeutic agents. researchgate.netresearchgate.netnih.gov

Future research in this area will focus on the rational design of targeted drugs . This involves identifying specific biological targets, such as enzymes or receptors, that are implicated in a particular disease and then designing molecules that can interact with these targets with high affinity and selectivity. nih.govmdpi.com Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a crucial role in this process. nih.gov

Q & A

Q. What are the standard protocols for synthesizing 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid, and how are intermediates characterized?

Synthesis typically involves multi-step reactions starting with o-phenylenediamine or substituted benzoic acids. For example, imidazole rings are introduced via condensation with carbon disulfide and hydrazine hydrate in methanol, followed by cyclization . Key intermediates are characterized using elemental analysis (±0.4% deviation tolerance), IR (e.g., S-H stretches at 2634 cm⁻¹, N-H at 3395 cm⁻¹), and ¹H/¹³C NMR (e.g., δ12.31 for S-H protons, δ151.93 for N=C-N carbons) .

Q. Which spectroscopic techniques are critical for verifying the purity and structure of this compound?

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretches ~1700 cm⁻¹, imidazole N-H stretches ~3400 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ6.5–8.5 ppm) and methyl groups (δ2.0–2.5 ppm), while ¹³C NMR confirms aromatic carbons and carbonyl signals .

- Mass spectrometry (ESI-MS) : Validates molecular weight via [M+H]⁺ or [M−H]⁻ peaks .

Q. How can researchers optimize reaction yields for hydrazine-derived intermediates in the synthesis of this compound?

Reaction conditions (e.g., solvent polarity, temperature) significantly impact yields. For example, using methanol instead of ethanol for hydrazine condensations improves solubility and reduces side reactions . Monitoring Rf values via TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine hydrate to precursor) can further optimize yields .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during structural elucidation of this compound derivatives?

- Cross-validation : Combine multiple techniques (e.g., IR, NMR, X-ray crystallography) to confirm assignments. For example, ambiguous NOE signals in NMR can be clarified by crystallographic data .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. How does crystallographic analysis using SHELX software enhance understanding of this compound’s molecular conformation?

SHELX refines crystal structures to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between imidazole N-H and benzoic acid COO⁻ groups). For example, CCDC 1038591 reveals a planar imidazole ring with a dihedral angle of 12.3° relative to the benzoic acid moiety . This data aids in predicting reactivity and solubility.

Q. What methodologies are employed to study structure-activity relationships (SAR) of this compound in biological systems?

- Analog synthesis : Modify substituents (e.g., methyl groups, halogens) on the imidazole or benzoic acid moieties .

- In vitro assays : Test analogs for bioactivity (e.g., enzyme inhibition, antimicrobial activity) and correlate results with computational docking studies .

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and identify metabolites via LC-MS .

Q. How can researchers address challenges in crystallizing this compound due to polymorphism or solvate formation?

- Solvent screening : Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to induce different crystal forms .

- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth .

- Additive use : Introduce co-formers (e.g., caffeine) to stabilize specific polymorphs .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental elemental analysis data be investigated?

- Re-purification : Re-crystallize the compound to remove impurities affecting %C/H/N values .

- Instrument calibration : Verify accuracy of elemental analyzers using certified standards (e.g., acetanilide) .

- Byproduct identification : Use LC-MS to detect unreacted precursors or degradation products .

Q. What experimental approaches validate the proposed mechanism for unexpected byproducts in imidazole ring formation?

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to trace reaction pathways .

- Kinetic studies : Monitor intermediate concentrations via in situ FTIR or HPLC to identify rate-determining steps .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.